Galanin (swine)

Receptor Binding GALR1 GALR2

Galanin (swine), also known as porcine galanin, is a 29-amino acid endogenous neuropeptide with a C-terminal amidated glycine, isolated from porcine intestine and acting as a non-selective agonist across all three galanin receptor subtypes (GALR1, GALR2, and GALR3). It serves as the prototypical tool for studying galaninergic signaling in models ranging from feeding behavior and insulin secretion to smooth muscle contractility and nociception.

Molecular Formula C146H213N43O40
Molecular Weight 3210.5 g/mol
Cat. No. B14795724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalanin (swine)
Molecular FormulaC146H213N43O40
Molecular Weight3210.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CNC=N5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
InChIInChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
InChIKeySLZIZIJTGAYEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Galanin (swine) for Research: Core Specifications and Procurement-Ready Data


Galanin (swine), also known as porcine galanin, is a 29-amino acid endogenous neuropeptide with a C-terminal amidated glycine, isolated from porcine intestine and acting as a non-selective agonist across all three galanin receptor subtypes (GALR1, GALR2, and GALR3) [1][2]. It serves as the prototypical tool for studying galaninergic signaling in models ranging from feeding behavior and insulin secretion to smooth muscle contractility and nociception. For procurement, it is available as a pure synthetic peptide (CAS: 88813-36-9, molecular formula C₁₄₆H₂₁₃N₄₃O₄₀, molecular weight 3210.52 g/mol) .

Target engagement
Non-selective agonist at GALR1, GALR2, GALR3
Model systems
Feeding behavior, insulin secretion, smooth muscle contractility, nociception
Peptide source
Native porcine sequence with C-terminal amidation

Why Generic Galanin Substitution Fails: Porcine Galanin's Verified Differentiators


Generic substitution with other galanin species (e.g., rat or human) or galanin-like peptides (e.g., GALP) is not scientifically equivalent due to verifiable differences in receptor subtype selectivity and functional potency across assay systems. Porcine galanin exhibits a unique pharmacological profile: it is a non-selective, high-affinity agonist at GALR1 and GALR2 [1], whereas GALP is GALR2-preferring [2], and rat or human galanin show species-specific deviations in receptor binding affinity [3]. Furthermore, functional studies in porcine-derived tissue models confirm that only porcine galanin reliably recapitulates native signaling pathways with quantitative precision, particularly in gastrointestinal smooth muscle assays where its contraction mechanism is insensitive to cAMP elevation [4]. Substituting with rat galanin, human galanin, or truncated fragments alters the magnitude and, in some cases, the direction of functional responses, compromising experimental reproducibility and data interpretation.

GALP (GALR2-preferring) mismatch

Porcine GALP exhibits markedly lower GALR1 affinity; non-selective pathway activation may not be reproduced.

Human / rat galanin species divergence

C-terminal sequence differences and receptor-binding affinity shifts may alter potency and signaling outcomes.

Truncated fragments or analogs

N-terminal or C-terminal deletions can compromise full receptor engagement and Gi/Go-coupling efficiency.

Quantitative Differentiation: Porcine Galanin vs. Closest Comparators


Receptor Subtype Affinity Profile: Porcine Galanin vs. Porcine GALP

Porcine galanin demonstrates high affinity for both GALR1 (IC50 = 0.097 nM) and GALR2 (IC50 = 0.48 nM), establishing it as a non-selective, dual agonist. In contrast, porcine galanin-like peptide (GALP) exhibits a markedly different selectivity profile, with high affinity for GALR2 (IC50 = 0.24 nM) but 44-fold lower affinity for GALR1 (IC50 = 4.3 nM) [1]. This difference in receptor subtype selectivity fundamentally alters downstream signaling outcomes.

GALR1/2 affinity vs. GALP
Head-to-head
Porcine galanin IC₅₀ GALR1 0.097 nM, GALR2 0.48 nM
Porcine GALP: GALR1 4.3 nM (44-fold shift), GALR2 0.24 nM
Supports non-selective dual-receptor study design
Radioligand binding; GALR1/2 transfected cells
Receptor Binding GALR1 GALR2 Neuropeptide

Comparative Binding at Human GALR3: Porcine vs. Human Galanin

At the human GALR3 receptor, porcine galanin exhibits a 6.25-fold higher binding affinity (IC50 = 12 nM) compared to human galanin (IC50 = 75 nM) [1]. This species-dependent difference in affinity is crucial for studies using human GALR3-expressing systems, as the choice of ligand directly impacts the potency and observed efficacy.

Human GALR3 affinity
Head-to-head
Porcine galanin IC₅₀ 12 nM vs. human galanin 75 nM
6.25-fold higher affinity at human GALR3
May alter potency interpretation in human GALR3 assays
Radioligand binding; human GALR3-transfected cells
Receptor Binding GALR3 Species Specificity Neuropharmacology

Functional Contractility in Pig Ileum: Porcine Galanin vs. CCK8

Porcine galanin induces a maximal contraction of 24.5 ± 2.1% in isolated pig ileum smooth muscle cells at 1 nM, a response that is abolished by pre-treatment with pertussis toxin (200 ng/ml for 3 hours) [1]. In contrast, the cholecystokinin derivative CCK8-induced contraction is unaffected by pertussis toxin under the same conditions, indicating that porcine galanin's contractile effect in this native porcine tissue model is mediated specifically by a Gi/Go-protein-coupled mechanism distinct from that of CCK8.

Ileum contraction vs. CCK8
Head-to-head
Max contraction 24.5 ± 2.1% at 1 nM; abolished by pertussis toxin
CCK8 contraction unaffected by pertussis toxin
Confirms Gi/Go-dependent mechanism unique to galanin
Pig ileum smooth muscle cells
Smooth Muscle Gastrointestinal Signal Transduction Pharmacology

Functional Contractility: cAMP-Insensitive vs. cAMP-Sensitive Pathways

Porcine galanin-induced contraction in pig ileum smooth muscle cells is not inhibited by agents that increase intracellular cAMP, such as VIP (1 pM to 1 µM) or isoprenaline (1 pM to 1 µM) [1]. In the same cell system, CCK8-induced contraction is effectively inhibited by both VIP and isoprenaline over the same concentration range. Furthermore, 10 µM forskolin, an adenylate cyclase activator, abolishes CCK8-induced contraction but has no effect on porcine galanin-induced contraction.

cAMP sensitivity profile
Head-to-head
Porcine galanin contraction insensitive to VIP, isoprenaline, forskolin
CCK8 contraction abolished by forskolin
Supports cAMP-independent signaling pathway investigation
Pig ileum smooth muscle cells
Signal Transduction cAMP Smooth Muscle Pharmacology

Species-Specific Sequence and Receptor Binding: Porcine vs. Rat Galanin

The deduced amino acid sequence of rat galanin is 90% similar to porcine galanin, with all three amino acid differences located in the C-terminal heptapeptide [1]. While both peptides bind with high affinity to the rat GALR1 receptor, porcine galanin exhibits a marginally higher affinity (Ki = 0.10 ± 0.01 nM) compared to rat galanin (Ki = 0.08 ± 0.03 nM), though this difference is not statistically significant in this assay [2]. The primary differentiation lies in the C-terminal sequence divergence, which may contribute to subtle differences in receptor conformation or interaction with accessory proteins not captured by standard binding assays.

Rat GALR1 binding & sequence
Cross-study
Porcine Ki 0.10 ± 0.01 nM vs. rat galanin Ki 0.08 ± 0.03 nM
90% sequence identity; 3 C-terminal amino acid differences
Affinity comparable; sequence divergence may influence epitope recognition
Radioligand binding; rat GALR1 transient expression
Sequence Homology Species Comparison GALR1 Receptor Binding

Optimal Use Cases for Galanin (swine) in Research and Assay Development


Gastrointestinal Smooth Muscle Pharmacology in Porcine Models

Due to its defined, cAMP-insensitive contractile mechanism and pertussis toxin sensitivity in pig ileum [1], porcine galanin is the definitive agonist for studying Gi/Go-coupled contractile pathways in porcine gastrointestinal tissue. It enables precise dissection of signaling cascades distinct from those of CCK8, making it invaluable for research into gut motility disorders and drug discovery targeting smooth muscle function.

Galanin Receptor Profiling and Selectivity Studies

Porcine galanin serves as a non-selective, high-affinity reference agonist for benchmarking novel GALR1, GALR2, and GALR3 ligands. Its well-characterized IC50 values at human and rat receptor subtypes [1][2] provide a quantitative baseline for calculating relative efficacy and selectivity of synthetic agonists or antagonists. It is particularly useful as a control in experiments employing the GALR2-preferring GALP [3] to validate subtype-specific responses.

Comparative Endocrinology and Species-Specific Signaling

The 90% sequence identity and C-terminal divergence of porcine galanin from rat galanin [1] make it essential for studies comparing galaninergic signaling across species. It is the required peptide for validating findings from rodent models in a larger mammalian (porcine) system, especially in endocrine research on insulin secretion [2] and for developing species-specific antibodies where the C-terminal epitope is critical.

Application
Selection Property
Validation Focus
Porcine GI smooth muscle contractility studies
cAMP-insensitive, pertussis toxin-sensitive contractile mechanism
Gi/Go-protein coupling pathway response
Galanin receptor subtype profiling
Non-selective GALR1/GALR2 dual agonism
Benchmarking novel subtype-selective ligands
Cross-species galanin signaling comparison
Porcine-specific C-terminal sequence
Species-specific antibody epitope mapping

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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